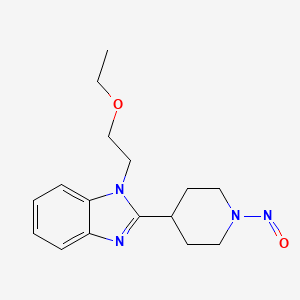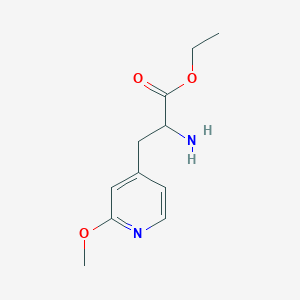
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluorophenyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-3-(4-fluorophenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the fluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(4-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (S)-3-(4-fluorophenyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and fluorophenyl groups. These structural features confer distinct reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H21FN2O2 |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(4-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1 |
Clave InChI |
CFBUTNFXRFULBP-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CC=C(C=C2)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)

![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)



![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)

![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)



